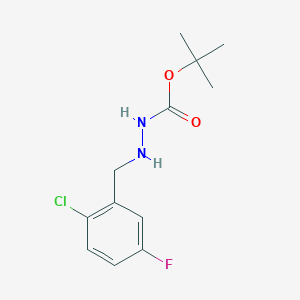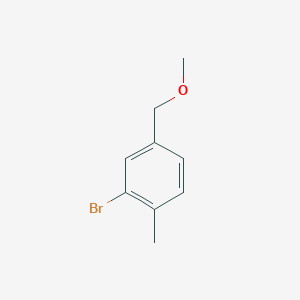
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is an organic compound with the molecular formula C({12})H({16})ClFN({2})O({2}). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a benzyl group substituted with chlorine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate typically involves the following steps:
-
Formation of the Hydrazinecarboxylate Intermediate: : The initial step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate benzyl halide. In this case, 2-chloro-5-fluorobenzyl chloride is used. The reaction is usually carried out in the presence of a base such as potassium carbonate (K({2})CO({3})) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide (H({2})O({2})) can yield the corresponding azocarboxylate.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents on the benzyl ring.
Oxidation: Azocarboxylate derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Biological Studies: : The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or anticancer agents.
-
Materials Science: : It may be utilized in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of fluorinated or chlorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-fluorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-bromobenzyl)hydrazinecarboxylate
Uniqueness
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzyl ring. This dual substitution can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H16ClFN2O2 |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
Clave InChI |
RXFQKJYLOLOGFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)









![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
